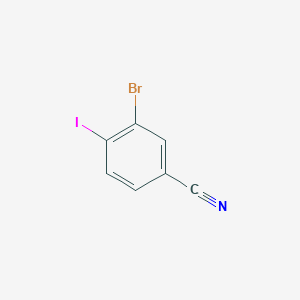

3-Bromo-4-iodobenzonitrile

Description

Significance in Contemporary Organic Synthesis

The primary significance of 3-Bromo-4-iodobenzonitrile lies in its role as a key intermediate in the synthesis of more complex organic molecules. cymitquimica.com It serves as a fundamental building block in the creation of a wide array of compounds, including those with applications in pharmaceuticals and agrochemicals. cymitquimica.com The presence of two different halogen atoms (bromine and iodine) on the benzonitrile (B105546) framework allows for selective and sequential chemical reactions, a highly desirable feature in multistep synthetic pathways. This controlled reactivity enables chemists to introduce various functional groups at specific positions on the aromatic ring with a high degree of precision.

The nitrile group further adds to its synthetic utility. It can be transformed into other important functional groups, such as amines or carboxylic acids, expanding the range of possible derivatives that can be synthesized from this starting material.

Role as a Multifunctional Halogenated Benzonitrile Scaffold

The structure of this compound makes it an exemplary multifunctional halogenated benzonitrile scaffold. cymitquimica.com The term "scaffold" refers to a core molecular framework upon which more complex structures can be built. The "multifunctional" aspect arises from the distinct reactivity of its three key components: the bromine atom, the iodine atom, and the nitrile group.

The difference in the carbon-halogen bond strengths between the C-I and C-Br bonds is a crucial feature. The carbon-iodine bond is generally weaker and more susceptible to cleavage than the carbon-bromine bond. This differential reactivity is exploited in various cross-coupling reactions, such as the Suzuki, Stille, and Hiyama couplings, which are powerful methods for forming new carbon-carbon bonds. ambeed.com Chemists can selectively react at the iodine position while leaving the bromine atom intact for a subsequent transformation, or vice versa, by carefully choosing the reaction conditions and catalysts. This regioselectivity is a cornerstone of its utility.

For instance, the iodine atom can be selectively replaced in nucleophilic aromatic substitution reactions. Furthermore, the nitrile group's electron-withdrawing nature influences the reactivity of the aromatic ring, making it amenable to certain types of chemical transformations.

Overview of Research Trajectories and Academic Relevance

Research involving this compound and related halogenated benzonitriles is actively pursued across several areas of chemistry. A significant focus of this research is the development of novel synthetic methodologies that leverage the unique reactivity of this compound. This includes the exploration of new catalysts and reaction conditions to achieve even greater control and efficiency in chemical syntheses. rsc.org

In medicinal chemistry, derivatives of this compound are investigated for their potential biological activities. The specific arrangement of halogens and the nitrile group can lead to interactions with biological targets like enzymes and receptors, making these compounds interesting candidates for drug discovery programs.

The compound and its derivatives are also relevant in materials science. The electronic properties conferred by the halogen and nitrile substituents make them suitable for the synthesis of novel materials with specific optical and electronic characteristics. For example, related structures are studied for their potential use in developing materials for electronics and photonics.

The academic relevance of this compound is underscored by its frequent appearance in scientific literature, patents, and chemical supplier catalogs, highlighting its role as a valuable tool for innovation in both academic and industrial research settings. nih.govwiley-vch.deapolloscientific.co.uk

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₃BrIN |

| Molecular Weight | 307.91 g/mol |

| CAS Number | 1000577-94-5 |

| Appearance | Solid, crystalline form |

| IUPAC Name | This compound |

Data sourced from PubChem and other chemical suppliers. cymitquimica.comnih.govscbt.comcalpaclab.com

Reactivity Overview

| Reaction Type | Reactive Site(s) | Notes |

| Cross-Coupling Reactions (e.g., Suzuki, Stille) | C-I, C-Br | The C-I bond is generally more reactive, allowing for sequential couplings. |

| Nucleophilic Aromatic Substitution | C-I | The iodine atom is a good leaving group. |

| Reduction of Nitrile Group | -C≡N | Can be reduced to an amine. |

| Hydrolysis of Nitrile Group | -C≡N | Can be hydrolyzed to a carboxylic acid. |

This table provides a generalized overview of the reactivity.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-4-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrIN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMRZEYMBSUAGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650226 | |

| Record name | 3-Bromo-4-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000577-94-5 | |

| Record name | 3-Bromo-4-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-iodobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for 3 Bromo 4 Iodobenzonitrile

Established Synthetic Protocols and Variations

A primary and effective method for synthesizing 3-bromo-4-iodobenzonitrile involves a multi-step sequence starting from a suitable aniline (B41778) precursor, such as 4-amino-3-bromobenzonitrile. This process typically utilizes the Sandmeyer reaction, a well-established transformation for converting aryl amines into aryl halides via a diazonium salt intermediate.

The general sequence is as follows:

Diazotization: The amino group of the precursor is converted into a diazonium salt using a nitrite (B80452) source (e.g., sodium nitrite) under acidic conditions.

Iodination: The resulting diazonium salt is then treated with an iodide source, commonly potassium iodide, to introduce the iodine atom onto the aromatic ring, displacing the diazonium group.

Variations in this protocol often focus on optimizing reaction conditions, such as temperature control during diazotization and the choice of solvent, to maximize yield and purity. The Sandmeyer reaction is a versatile tool for introducing not only halogens but also other functionalities like cyano and hydroxyl groups onto an aromatic ring.

A notable variation involves starting from 4-aminobenzonitrile. The synthesis would proceed by first introducing the bromine atom at the position ortho to the amino group, followed by the Sandmeyer sequence to replace the amino group with iodine.

Table 1: Key Reagents in a Typical Sandmeyer Route

Regioselective Halogenation Approaches to Benzonitrile (B105546) Derivatives

Achieving the specific 3-bromo-4-iodo substitution pattern on a benzonitrile scaffold requires precise control over the regioselectivity of halogenation reactions. The directing effects of the substituents on the benzene (B151609) ring are paramount. The nitrile group (-CN) is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution.

When starting with a precursor like 4-iodobenzonitrile, introducing a bromine atom via electrophilic bromination would be directed to the positions meta to the nitrile group (positions 3 and 5). This makes the synthesis of the 3-bromo isomer feasible. Conversely, starting with 3-bromobenzonitrile (B1265711), iodination would be directed to the ortho and para positions relative to the bromine atom, but meta to the nitrile group, which is less straightforward for achieving the desired 4-iodo product.

Modern methods for regioselective halogenation often employ transition metal catalysis, such as palladium-catalyzed C-H activation, which can direct halogenation to specific positions guided by an existing functional group. For benzonitrile derivatives, while the nitrile group itself is not a strong directing group for ortho-C-H activation, other functional groups present on the precursor can be exploited to achieve the desired regioselectivity.

Precursor Development and Functional Group Compatibility in Synthesis

A key consideration is the compatibility of the nitrile functional group with the reagents used in the synthetic sequence. The nitrile group is generally robust but can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, particularly at high temperatures. Therefore, reaction conditions must be carefully controlled to preserve the nitrile functionality. In the context of organometallic reactions, the nitrile group can react with strong nucleophiles. However, many modern organometallic cross-coupling reactions and halogen-metal exchange processes can be performed under conditions that tolerate the nitrile group.

Advanced Organometallic Routes for this compound and its Analogs

Organometallic chemistry offers powerful and selective methods for the synthesis of highly functionalized aromatic compounds.

The halogen-magnesium exchange reaction is a valuable tool for creating Grignard reagents from aryl halides without the need for elemental magnesium, allowing for greater functional group tolerance. In a molecule like this compound, the iodine atom is significantly more reactive towards exchange than the bromine atom. This chemoselectivity allows for the selective formation of a magnesium reagent at the 4-position.

For instance, reacting an appropriate di-halogenated precursor with a Grignard reagent like isopropylmagnesium chloride (often complexed with lithium chloride, known as "Turbo-Grignard") can selectively replace the more labile halogen (iodine) with a magnesium-based group. While this is typically used to functionalize a di-halo compound, the principle can be applied in reverse. If one were to synthesize the target compound from a precursor like 1,2-dibromo-4-cyanobenzene, a directed bromine-magnesium exchange could potentially be used to introduce the iodine atom. However, the more common application is the selective reaction at the C-I bond in the presence of a C-Br bond for further functionalization.

Organo-aluminium reagents are emerging as useful alternatives to more common organometallics like Grignard or organolithium reagents due to their unique reactivity and chemoselectivity. The direct insertion of aluminium into aryl halide bonds can be challenging, but new methods have been developed that facilitate this process. For example, the use of catalytic amounts of certain metal chlorides can promote the insertion of aluminium powder into aryl iodides and bromides under mild conditions.

Another approach involves a halogen-lithium exchange followed by transmetalation with an aluminium species like di-isobutyl aluminium chloride. These resulting organo-aluminium reagents can participate in various transformations, including palladium-catalyzed cross-coupling reactions and copper-catalyzed acylations, providing a pathway to functionalize aryl halides. This methodology could be applied to a precursor of this compound to introduce other substituents, leveraging the different reactivities of the C-I and C-Br bonds.

Table 2: Comparison of Advanced Organometallic Methodologies

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 4 Iodobenzonitrile

Versatility as a Synthetic Building Block for Complex Architectures

3-Bromo-4-iodobenzonitrile is a dihalogenated aromatic compound that serves as a highly versatile and valuable building block in modern organic synthesis. cymitquimica.comsigmaaldrich.com Its structure, featuring a benzonitrile (B105546) core substituted with two different halogen atoms (bromine and iodine) at the 3- and 4-positions respectively, is key to its utility. This unique arrangement of functional groups allows for programmed, site-selective chemical modifications, making it an ideal starting material for the construction of complex, polysubstituted aromatic architectures. cymitquimica.com The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, particularly in transition metal-catalyzed reactions, enables chemists to perform sequential cross-coupling reactions. This allows for the controlled, stepwise introduction of different molecular fragments, a crucial strategy in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. cymitquimica.comresearchgate.net The presence of the nitrile group further adds to its synthetic potential, as it can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

Nucleophilic and Electrophilic Aromatic Substitution Pathways

The reactivity of the this compound ring in substitution reactions is dictated by the electronic properties of its three substituents: the electron-withdrawing nitrile group and the weakly deactivating bromo and iodo groups.

Nucleophilic Aromatic Substitution (SNAr): The nitrile (-C≡N) group is a potent electron-withdrawing group, which strongly activates the aromatic ring towards attack by nucleophiles. This activation is most pronounced at the ortho and para positions relative to the nitrile group. In this compound, the iodine atom is at the para position (C4). This positioning makes the C4 carbon significantly electron-deficient and thus susceptible to nucleophilic attack. The generally accepted mechanism proceeds via an addition-elimination pathway. A nucleophile first attacks the carbon bearing the iodine, breaking the ring's aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by resonance, with the negative charge delocalized onto the electron-withdrawing nitrile group. In a subsequent step, the aromaticity is restored by the elimination of the iodide ion, which is a good leaving group, resulting in the net substitution of iodine. libretexts.org

Electrophilic Aromatic Substitution (SEAr): In electrophilic aromatic substitution, an electrophile attacks the electron-rich π-system of the benzene (B151609) ring. wikipedia.org The substituents on the this compound ring govern the position of attack. The nitrile group is strongly deactivating and a meta-director. The bromo and iodo groups are also deactivating but are ortho, para-directors. lumenlearning.com Considering the positions on the ring, the C2 and C6 positions are ortho to the iodine and nitrile groups, respectively, while C5 is ortho to both halogens. The combined deactivating effects of all three substituents make the ring generally resistant to electrophilic attack, often requiring harsh reaction conditions. wikipedia.orgyoutube.com Predicting the precise outcome is complex, as the directing effects of the groups are in opposition, and steric hindrance also plays a role.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent the most significant application of this compound, providing a powerful method for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com The presence of two distinct halogen atoms with different reactivities is the key feature that allows for selective and sequential couplings.

Palladium catalysis is a cornerstone of modern organic chemistry, and compounds like this compound are ideal substrates for these transformations. nih.govresearchgate.net The differential reactivity of aryl halides towards palladium catalysts (C-I > C-Br > C-Cl) is well-established and allows for chemoselective functionalization. nih.gov The carbon-iodine bond is weaker and more readily undergoes oxidative addition to a palladium(0) center than the more stable carbon-bromine bond. This reactivity difference enables the selective reaction at the C4 position while leaving the C3 position available for a subsequent, different coupling reaction. nih.gov

The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is one of the most widely used palladium-catalyzed reactions. mdpi.comnih.gov For this compound, this reaction proceeds with high regioselectivity. The palladium catalyst preferentially activates the C-I bond at the 4-position for coupling with a boronic acid derivative, leaving the C-Br bond at the 3-position untouched. researchgate.netresearchgate.net This selective transformation yields 3-bromo-4-arylbenzonitrile intermediates, which can then be subjected to a second coupling reaction at the bromine position to create complex biaryl or poly-aryl structures.

| Entry | Boronic Acid Derivative | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 3-Bromo-4-phenylbenzonitrile | 95 |

| 2 | 4-Methoxyphenylboronic acid | 3-Bromo-4-(4-methoxyphenyl)benzonitrile | 92 |

| 3 | 4-Acetylphenylboronic acid | 3-Bromo-4-(4-acetylphenyl)benzonitrile | 88 |

| 4 | Thiophen-2-ylboronic acid | 3-Bromo-4-(thiophen-2-yl)benzonitrile | 90 |

| 5 | Pyridin-3-ylboronic acid | 3-Bromo-4-(pyridin-3-yl)benzonitrile | 85 |

Illustrative data for the selective Suzuki-Miyaura coupling at the C-I position of this compound.

The selective Suzuki-Miyaura coupling of this compound is generally efficient and demonstrates a broad substrate scope with respect to the boronic acid partner. frontiersin.org The reaction tolerates a wide variety of functional groups on the boronic acid, including both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., acetyl) substituents. nih.gov Heteroaryl boronic acids, such as those derived from thiophene (B33073) and pyridine, are also effective coupling partners, providing access to complex heterocyclic structures. frontiersin.orgnih.gov The efficiency of these reactions is typically high, with yields often ranging from good to excellent, underscoring the robustness and reliability of this synthetic method.

The mechanism of the Suzuki-Miyaura coupling is a well-understood catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. illinois.eduyoutube.com

Oxidative Addition: The cycle begins with the active Pd(0) catalyst. The aryl halide reacts with the Pd(0) complex, cleaving the carbon-halogen bond and inserting the palladium to form an arylpalladium(II) halide intermediate. nih.gov This step is rate-determining for less reactive halides. For this compound, the oxidative addition occurs preferentially at the weaker and more polarizable C-I bond, establishing the regioselectivity of the entire process. illinois.edu

Transmetalation: In this step, the organic group from the boron reagent is transferred to the palladium center. The boronic acid is first activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate salt. nih.gov This boronate then reacts with the arylpalladium(II) halide intermediate, displacing the halide and forming a diorganopalladium(II) complex. illinois.edu

Reductive Elimination: This is the final step, where the two organic groups on the diorganopalladium(II) complex couple and are expelled from the metal center, forming the new C-C bond of the product. nih.gov This process regenerates the Pd(0) catalyst, which can then enter another catalytic cycle. The stability and steric bulk of the phosphine (B1218219) ligands used are crucial in facilitating this step and preventing side reactions. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling with Boronic Acid Derivatives

Photo-Controlled Catalytic Activity in Suzuki Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. While specific studies on the photo-controlled Suzuki coupling of this compound are not extensively detailed in the surveyed literature, the principles of chemoselectivity in dihalogenated substrates are well-established. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bond, where the C-I bond is the weakest and thus most susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.

Therefore, in a Suzuki coupling reaction, this compound is expected to react selectively at the C-I position. Photo-controlled methodologies often utilize photoswitchable ligands or catalysts to externally regulate the reaction's progress. For instance, a photoresponsive palladium complex can modulate its catalytic activity based on light-induced isomerization, which alters its solubility or coordination environment. Applying such a system to this compound would presumably lead to the formation of 3-bromo-4-arylbenzonitrile, leaving the C-Br bond intact for subsequent transformations.

Table 1: General Conditions for Chemoselective Suzuki-Miyaura Coupling This table represents typical conditions for selective C-I bond activation in iodo-bromo arenes.

| Parameter | Condition | Purpose |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Source of Pd(0) active catalyst |

| Ligand | Phosphine-based (e.g., PPh₃, SPhos) | Stabilizes the Pd catalyst and facilitates oxidative addition/reductive elimination |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid partner in the transmetalation step |

| Solvent | Dioxane/H₂O, Toluene, DME | Solubilizes reactants and catalyst |

| Temperature | Room Temp. to 100 °C | Reaction rate control; lower temperatures favor higher selectivity |

Stille Coupling with Organostannanes

The Stille coupling provides a versatile method for C-C bond formation between organostannanes and organic halides. organic-chemistry.orglibretexts.org The reaction mechanism is similar to the Suzuki coupling, involving a palladium catalyst that cycles through Pd(0) and Pd(II) oxidation states via oxidative addition, transmetalation, and reductive elimination. nih.gov

For a substrate like this compound, the chemoselectivity of the Stille coupling is highly predictable. The oxidative addition of the aryl halide to the Pd(0) center is the initial and selective step. The C-I bond, being weaker than the C-Br bond, undergoes oxidative addition at a significantly faster rate. nih.gov This allows for the selective coupling of an organostannane reagent at the C4 position (originally bearing the iodine atom) while preserving the bromine atom at the C3 position. nih.gov This high degree of selectivity makes the Stille reaction a reliable tool for the stepwise elaboration of di-haloaromatic compounds.

The general catalytic cycle is as follows:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organic group from the organostannane (R-SnBu₃) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

This selectivity allows for the synthesis of 3-bromo-4-substituted benzonitriles, which can serve as intermediates for further cross-coupling reactions at the bromine position.

Nickel-Catalyzed Transformations

Nickel has emerged as a more earth-abundant and cost-effective alternative to palladium in cross-coupling catalysis, often exhibiting unique reactivity.

Arylation of Glycosyl Thiols in Aqueous Media

The synthesis of aryl thioglycosides is of significant interest in carbohydrate chemistry. A mild and efficient nickel-catalyzed method has been developed for the cross-coupling of glycosyl thiols with aryl halides in an aqueous micellar environment. nih.gov This approach avoids the use of expensive palladium catalysts and allows for a wide functional group tolerance. nih.gov

In a study demonstrating this methodology, various aryl halides were coupled with an acetylated β-glucosyl thiol. While this compound was not explicitly tested, the closely related para-iodobenzonitrile was successfully coupled to produce the corresponding aryl thioglycoside in good yield. nih.gov Electron-withdrawing substituents, such as the nitrile group, were well-tolerated. nih.gov Given the higher reactivity of the C-I bond over the C-Br bond in nickel-catalyzed cross-coupling, it is expected that this compound would react chemoselectively at the iodine position under these conditions to yield S-(3-Bromo-4-cyanophenyl) thioglycoside.

Table 2: Nickel-Catalyzed Coupling of para-Iodobenzonitrile with Acetylated β-Glucosyl Thiol Data from a study on a closely related substrate, demonstrating the feasibility of the reaction. nih.gov

| Aryl Halide | Glycosyl Thiol | Catalyst System | Solvent | Yield |

|---|---|---|---|---|

| p-Iodobenzonitrile | Ac-β-Glc-SH | NiBr₂ (1 mol%), 1,10-phenanthroline (B135089) (2 mol%), Zn, Cs₂CO₃ | 2 wt % TPGS-750-m in H₂O | Good |

Decarboxylative Arylation via Silver-Nickel Electrocatalysis

Decarboxylative cross-coupling has emerged as a powerful strategy that utilizes readily available carboxylic acids as coupling partners, releasing CO₂ as the only byproduct. wikipedia.org A protocol employing a unique silver-nickel electrocatalytic platform has been shown to overcome many limitations of previous methods, allowing for the coupling of redox-active esters (derived from carboxylic acids) with a wide range of halo(hetero)arenes. wikipedia.orgnih.gov

This method operates under remarkably simple conditions: open to the air, at room temperature, using technical-grade solvents and an inexpensive nickel source. The proposed mechanism involves the electrochemical generation of radical intermediates from the redox-active ester, which are then intercepted by the nickel catalyst. The catalytic cycle is believed to proceed through Ni(I)/Ni(III) intermediates.

While this compound has not been explicitly reported as a substrate in benchmark studies of this method, the protocol shows broad applicability for various aryl halides. The established reactivity trends would strongly suggest a selective reaction at the C-I bond, making this a potentially effective method for the C-H arylation of a substrate using this compound as the aryl source, or for the arylation of the 4-position of the benzonitrile ring.

Dual Nickel/Photocatalysis Utilizing Carbon Nitrides

Dual catalytic systems that merge nickel catalysis with photoredox catalysis have enabled a wide array of challenging cross-coupling reactions. The use of heterogeneous, metal-free semiconductors like graphitic carbon nitrides (g-CN) as photocatalysts offers a sustainable and recyclable alternative to expensive noble-metal photosensitizers. nih.gov

In this dual catalytic system, the carbon nitride absorbs visible light, generating an excited state capable of single-electron transfer. This process initiates the nickel catalytic cycle, typically by reducing a Ni(II) precatalyst to a more reactive Ni(0) or Ni(I) species. This species then undergoes oxidative addition with an aryl halide. The system has been successfully applied to C-O, C-S, and C-N bond-forming reactions. nih.govchemrxiv.orgrsc.org

These methods are particularly effective for electron-deficient aryl halides. nih.gov As such, this compound, with its electron-withdrawing nitrile group, is an ideal candidate. The reaction would be expected to proceed selectively at the C-I bond to couple with alcohols, thiols, or amines, providing a green and efficient route to functionalized 3-bromobenzonitrile (B1265711) derivatives. chemrxiv.org

Table 3: General Scheme for Dual Nickel/Carbon Nitride Photocatalysis

| Component | Role | Example |

|---|---|---|

| Aryl Halide | Electrophile | This compound |

| Nucleophile | Coupling Partner | Alcohol (R-OH), Thiol (R-SH) |

| Nickel Catalyst | Cross-coupling catalyst | NiCl₂·glyme |

| Photocatalyst | Light harvester / SET agent | Graphitic Carbon Nitride (g-CN) |

| Light Source | Energy input | Visible Light (e.g., Blue or Green LEDs) |

| Base | Proton scavenger | Organic base (e.g., DBU) |

Influence of Halogen and Cyano Substituents on Reaction Selectivity and Reactivity

The reactivity and selectivity of this compound in chemical transformations are profoundly influenced by the electronic properties and relative bond strengths of its three key functional groups: the bromo, iodo, and cyano substituents. The cyano group (-C≡N) is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. This deactivation is a consequence of the inductive effect and resonance, which pull electron density away from the aromatic ring.

In the context of cross-coupling reactions, which are pivotal in modern organic synthesis, the differential reactivity of the carbon-halogen bonds is of paramount importance. The carbon-iodine (C-I) bond is weaker and more polarized than the carbon-bromine (C-Br) bond. This inherent difference in bond strength and reactivity allows for selective transformations. In palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Sonogashira reactions, the oxidative addition of the palladium(0) catalyst to the C-I bond occurs at a significantly faster rate than to the C-Br bond. This chemoselectivity enables the preferential functionalization at the iodine-bearing carbon, leaving the bromine atom intact for subsequent transformations.

This selective reactivity is a cornerstone of its utility as a building block in the synthesis of complex organic molecules. For instance, a Sonogashira coupling reaction with a terminal alkyne would be expected to proceed selectively at the C-I bond, yielding a 3-bromo-4-alkynylbenzonitrile intermediate. This intermediate can then undergo a second cross-coupling reaction at the C-Br bond.

The following table summarizes the general reactivity trends in common palladium-catalyzed cross-coupling reactions:

| Reaction Type | General Aryl Halide Reactivity Trend | Expected Selectivity for this compound |

| Suzuki Coupling | R-I > R-Br > R-Cl | Reaction at the C-I bond is highly favored. |

| Stille Coupling | R-I > R-Br > R-Cl | Reaction at the C-I bond is highly favored. |

| Sonogashira Coupling | R-I > R-Br > R-Cl | Reaction at the C-I bond is highly favored. |

Investigation of Competing Side Reactions and Pathways (e.g., Photodehalogenation)

Beyond the desired cross-coupling and substitution reactions, this compound can participate in competing side reactions, one of the most notable being photodehalogenation. Aromatic halides are known to be susceptible to photolytic cleavage of the carbon-halogen bond upon exposure to ultraviolet (UV) light.

The mechanism of photodehalogenation typically involves the absorption of a photon, leading to an excited electronic state of the molecule. This excited state can then undergo homolytic cleavage of the carbon-halogen bond to generate an aryl radical and a halogen radical. The aryl radical can then abstract a hydrogen atom from the solvent or another hydrogen donor to yield the dehalogenated product.

Given the presence of two different halogen atoms, the photodehalogenation of this compound presents an interesting case for selectivity. The C-I bond is significantly weaker than the C-Br bond, and iodoarenes generally have absorption maxima at longer wavelengths and higher molar absorptivity compared to their bromo counterparts. Consequently, it is expected that the C-I bond would be preferentially cleaved upon photolysis. This selective photodehalogenation could potentially be exploited as a synthetic strategy for the preparation of 3-bromobenzonitrile from this compound under controlled photochemical conditions.

Advanced Spectroscopic and Structural Elucidation Studies of 3 Bromo 4 Iodobenzonitrile and Derivatives

Vibrational Spectroscopy (FTIR, FT-Raman) for Molecular Structure and Dynamics

In both FTIR and Raman spectroscopy, the instruments acquire a spectral fingerprint of a substance, which is then compared against a reference library. youtube.com FTIR measures the absorption of infrared radiation by the molecule, leading to transitions between vibrational energy levels. For a vibration to be IR-active, it must induce a change in the molecule's dipole moment. libretexts.org In contrast, FT-Raman spectroscopy measures the inelastic scattering of monochromatic laser light. A vibration is Raman-active if it causes a change in the polarizability of the molecule. youtube.com These two techniques are often complementary, as vibrations that are weak in FTIR may be strong in Raman, and vice-versa. youtube.com

For a polyatomic molecule like 3-Bromo-4-iodobenzonitrile, the number of normal vibrational modes can be calculated. As a non-linear molecule with N atoms (11 atoms: 7 carbon, 3 hydrogen, 1 bromine, 1 iodine, 1 nitrogen), it will have 3N-6 = 3(11) - 6 = 27 fundamental vibrational modes. researchgate.net These modes can be broadly categorized into stretching (changes in bond length) and bending (changes in bond angle) vibrations. researchgate.net

The expected vibrational assignments for this compound are summarized in the table below, based on established frequency ranges for its functional groups and data from analogous compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| C-H Stretching | 3100 - 3000 | Aromatic C-H stretching vibrations. These are typically of weak to medium intensity. derpharmachemica.com |

| C≡N Stretching | 2240 - 2220 | The nitrile group stretch is a very characteristic and sharp band, usually of strong intensity in both IR and Raman spectra. |

| C-C Stretching (Aromatic) | 1600 - 1400 | Vibrations of the benzene (B151609) ring, often appearing as a set of four bands. |

| C-H In-plane Bending | 1300 - 1000 | Bending of the C-H bonds within the plane of the aromatic ring. derpharmachemica.com |

| C-H Out-of-plane Bending | 1000 - 750 | Bending of the C-H bonds out of the plane of the aromatic ring. The pattern can be indicative of the substitution pattern. derpharmachemica.com |

| C-Br Stretching | 680 - 515 | Stretching vibration of the carbon-bromine bond. |

| C-I Stretching | 610 - 485 | Stretching vibration of the carbon-iodine bond. |

| Ring Bending/Deformation | Below 600 | In-plane and out-of-plane bending modes of the entire benzene ring. |

This table is generated based on established vibrational frequency ranges for the specified functional groups and supported by data from analogous compounds.

The precise positions of the C-Br and C-I stretching vibrations can be influenced by their coupling with other vibrational modes. The heavy iodine and bromine atoms will also result in low-frequency vibrations. Computational studies, such as those employing DFT with basis sets like B3LYP/6-311++G(d,p), have been shown to accurately predict the vibrational spectra of similar halogenated benzonitriles and would be instrumental in providing a detailed assignment of all 27 vibrational modes for this compound. orientjchem.orgderpharmachemica.com Such analyses would further elucidate the influence of the bromo and iodo substituents on the electronic structure and vibrational dynamics of the benzonitrile (B105546) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules like this compound. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

In a typical NMR experiment, a sample is placed in a strong magnetic field, and the nuclei are irradiated with radiofrequency pulses. The absorption of energy by the nuclei is detected and plotted as a function of frequency, resulting in an NMR spectrum. The key parameters obtained from an NMR spectrum are the chemical shift (δ), spin-spin coupling (J), and signal integration.

Chemical Shift (δ): Reported in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus. Electronegative substituents, such as the nitrile, bromine, and iodine atoms in this compound, deshield adjacent nuclei, causing them to resonate at higher chemical shifts (downfield).

Spin-Spin Coupling (J): This phenomenon, measured in Hertz (Hz), arises from the interaction of neighboring magnetic nuclei and results in the splitting of NMR signals. The splitting pattern (e.g., singlet, doublet, triplet) reveals the number of adjacent protons, while the coupling constant provides information about the dihedral angle and connectivity between the coupled nuclei.

Integration: The area under an NMR signal is proportional to the number of nuclei giving rise to that signal.

¹H NMR Spectroscopy

For this compound, the ¹H NMR spectrum is expected to show signals corresponding to the three protons on the aromatic ring. The substitution pattern (1-cyano, 3-bromo, 4-iodo) dictates the chemical shifts and coupling patterns. The proton at position 2 (H-2), being ortho to the electron-withdrawing cyano group and meta to the bromine, will likely be the most downfield. The proton at position 5 (H-5) is ortho to the iodine and meta to the cyano group. The proton at position 6 (H-6) is ortho to the bromine and para to the iodine. The expected splitting patterns would arise from coupling between adjacent protons (e.g., H-5 and H-6).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.

The carbon of the nitrile group (C≡N) is expected to appear in the range of 115-120 ppm.

The carbon atoms directly bonded to the halogens (C-Br and C-I) will have their chemical shifts significantly influenced by the heavy atom effect and electronegativity. The C-I bond, in particular, often results in an upfield shift for the attached carbon compared to what would be expected based on electronegativity alone.

The remaining aromatic carbons will have shifts determined by their position relative to the three different substituents.

The following table provides predicted chemical shift ranges for the carbon atoms in this compound, based on general principles and data for substituted benzenes.

| Carbon Atom | Predicted ¹³C Chemical Shift Range (ppm) | Rationale for Shift |

| C-CN (C1) | 110 - 115 | Quaternary carbon, influenced by the nitrile group. |

| C2 | 135 - 140 | Adjacent to the electron-withdrawing CN group. |

| C-Br (C3) | 120 - 125 | Directly attached to bromine. |

| C-I (C4) | 95 - 105 | Directly attached to iodine; significant heavy atom effect causes an upfield shift. |

| C5 | 130 - 135 | Influenced by adjacent iodine and meta to bromine. |

| C6 | 130 - 135 | Influenced by adjacent bromine and meta to iodine. |

| C≡N | 115 - 120 | Characteristic shift for a nitrile carbon. |

Note: These are estimated ranges. Actual values can vary depending on the solvent and experimental conditions.

Reaction Monitoring

Beyond static structural characterization, NMR spectroscopy is a powerful tool for in situ monitoring of chemical reactions. ucl.ac.uk For instance, in a reaction where this compound is a starting material, such as a Suzuki or Sonogashira cross-coupling reaction at the iodine or bromine position, ¹H NMR can be used to track the disappearance of the reactant signals and the appearance of product signals in real-time. This allows for the optimization of reaction conditions, determination of reaction kinetics, and identification of any transient intermediates or byproducts without the need for sample workup, providing a dynamic view of the chemical transformation. ucl.ac.uk

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled insight into the molecular geometry, bond lengths, bond angles, and the nature of intermolecular interactions that govern the packing of molecules in the solid state. For a molecule like this compound, with its multiple halogen substituents, X-ray crystallography is particularly crucial for understanding the role of non-covalent interactions, such as halogen bonding, in dictating the supramolecular architecture.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots. The positions and intensities of these spots are directly related to the arrangement of atoms in the crystal lattice. By analyzing this diffraction pattern, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined with high precision.

The crystal structure of this compound would reveal how individual molecules arrange themselves to form a stable, repeating lattice. The packing is a result of a delicate balance of various intermolecular forces. While universal van der Waals forces are always present, the specific functional groups on the molecule—the nitrile group, the bromine atom, and the iodine atom—introduce the potential for more specific and directional interactions.

These interactions can include:

Dipole-Dipole Interactions: The polar nitrile group (-C≡N) creates a significant molecular dipole, which can lead to electrostatic interactions that influence molecular alignment.

π-π Stacking: The aromatic rings can stack on top of each other, an interaction driven by the quadrupole moments of the benzene ring.

Halogen Bonding: As detailed in the next section, the bromine and especially the iodine atoms are capable of forming strong, directional non-covalent bonds.

A key feature of interest in the solid-state structure of this compound is the presence and nature of halogen bonds (XBs). A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as the lone pair of electrons on the nitrogen atom of a nitrile group. The strength of the halogen bond generally increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl > F.

Given the presence of both bromine and iodine, this compound is an excellent candidate for forming robust halogen bonding networks. The iodine atom, being a stronger halogen bond donor than bromine, is expected to be the primary participant in these interactions. The nitrile nitrogen is a very effective halogen bond acceptor.

X-ray crystallography would allow for the precise characterization of these halogen bonds by measuring:

Bond Distance: The distance between the halogen atom (I or Br) and the acceptor atom (N). A distance shorter than the sum of the van der Waals radii of the two atoms is a strong indicator of a halogen bond.

Bond Angle: The C-X···N angle (where X is I or Br) is typically close to 180°, reflecting the directional nature of the σ-hole located on the extension of the C-X covalent bond.

The competition and interplay between C-I···N and C-Br···N halogen bonds, as well as other potential interactions like C-I···Br, would create a complex and potentially intricate supramolecular network. These networks can form one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks. The anisotropy of the halogen bond refers to its high directionality, which is a defining characteristic that distinguishes it from isotropic van der Waals forces. This directionality is critical in controlling the orientation and packing of molecules in the crystal, making it a powerful tool in the design of new materials with specific solid-state properties.

In Situ Spectroscopic Monitoring of Dynamic Chemical Transformations

In situ spectroscopic monitoring provides a real-time window into chemical reactions, allowing chemists to observe the transformation of reactants into products as it happens. This approach offers significant advantages over traditional offline analysis, where samples are withdrawn from the reaction mixture at various intervals. In situ monitoring can reveal transient intermediates, provide accurate kinetic data, and offer insights into reaction mechanisms that are often missed with conventional methods. nih.gov Techniques like FTIR, Raman, and NMR spectroscopy are particularly well-suited for this purpose.

For a substrate like this compound, which possesses multiple reactive sites, in situ monitoring would be invaluable for understanding its chemical transformations. The distinct spectroscopic signatures of the starting material and the expected products allow for their simultaneous quantification throughout the reaction.

Application in Cross-Coupling Reactions:

A primary application for this compound is in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The C-I bond is generally more reactive than the C-Br bond, allowing for selective functionalization. In situ monitoring could be used to:

Optimize Selectivity: By tracking the consumption of the C-I bond while monitoring the integrity of the C-Br bond, reaction conditions (temperature, catalyst loading, ligand choice) can be fine-tuned to achieve high selectivity for mono-functionalization.

Determine Reaction Kinetics: The rate of disappearance of the this compound signal and the rate of appearance of the product signal can be measured continuously. This data is crucial for determining reaction orders, activation energies, and understanding the catalytic cycle. For example, in a Suzuki coupling, one could monitor the C-I stretching vibration (Raman) or aromatic C-H bending modes (FTIR) that are sensitive to the substitution pattern.

Identify Intermediates: Catalytic cycles often involve short-lived organometallic intermediates. While direct observation can be challenging, in situ spectroscopy may detect their presence or the presence of species in equilibrium with them, providing mechanistic clues.

Example of Monitoring via FTIR/Raman:

In a hypothetical Sonogashira coupling of this compound with an alkyne at the iodine position, the reaction progress could be monitored using vibrational spectroscopy.

| Technique | Species | Monitored Vibrational Band (cm⁻¹) | Expected Change |

| FT-Raman | This compound | ~500 | Decrease in intensity (C-I stretch) |

| FT-Raman | Product | ~2200 | Increase in intensity (C≡C stretch) |

| FTIR | This compound | ~800-900 | Change in pattern (Aromatic C-H out-of-plane bend) |

| FTIR | Product | ~800-900 | Emergence of new pattern corresponding to the new substitution |

This table illustrates a hypothetical monitoring scenario. The exact wavenumbers would need to be determined experimentally.

Advantages of In Situ Monitoring:

Non-invasive: The reaction is not disturbed by sampling.

Real-time Data: Immediate feedback on the reaction's progress allows for rapid process optimization.

Safety: Reactions involving hazardous or unstable intermediates can be monitored safely without isolation.

Comprehensive Understanding: Provides a complete profile of the concentration of species over time, leading to a deeper understanding of the reaction mechanism and kinetics.

By employing in situ spectroscopic techniques, the complex reactivity of this compound can be systematically investigated, facilitating the development of efficient and selective synthetic methodologies.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy are techniques that probe the electronic structure of molecules by measuring transitions between different electronic energy levels. These methods provide valuable information on the conjugated π-system of this compound and how it is influenced by the various substituents.

Electronic Absorption (UV-Visible) Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. When a molecule absorbs a photon of the appropriate energy, an electron is promoted from a lower-energy molecular orbital (typically the highest occupied molecular orbital, HOMO) to a higher-energy molecular orbital (typically the lowest unoccupied molecular orbital, LUMO). The resulting spectrum is a plot of absorbance versus wavelength.

For this compound, the absorption spectrum is expected to be dominated by π → π* transitions associated with the benzene ring. The benzene molecule itself exhibits several absorption bands, and the presence of substituents modifies the energy and intensity of these transitions.

Substituent Effects: The nitrile (-CN), bromo (-Br), and iodo (-I) groups all act as auxochromes, which are groups that modify the absorption characteristics of a chromophore (the benzene ring). They cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. This is due to the extension of the conjugated system by the lone pairs on the halogens and the π-system of the nitrile group.

Expected Absorption Maxima (λmax): Based on studies of similar substituted benzenes, this compound is expected to exhibit strong absorption bands in the UV region, likely between 200 and 300 nm. The exact positions of the λmax values would be a composite result of the electronic contributions from all three substituents.

The HOMO-LUMO energy gap is a key parameter that can be estimated from the onset of the absorption spectrum. A smaller energy gap corresponds to absorption at a longer wavelength. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to calculate the electronic transitions and predict the UV-Visible spectrum, which can then be compared with experimental results.

Electronic Emission (Fluorescence) Spectroscopy

Fluorescence is the emission of light from a molecule after it has absorbed a photon and been promoted to an excited electronic state. The molecule quickly relaxes from the excited state back to the ground state, releasing the excess energy as a photon. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

While many aromatic compounds fluoresce, the emission properties of this compound are expected to be significantly affected by the presence of the heavy halogen atoms.

Heavy-Atom Effect: Bromine and, especially, iodine are known to quench fluorescence. This "heavy-atom effect" promotes intersystem crossing (ISC), a non-radiative process where the molecule transitions from the excited singlet state (S₁) to an excited triplet state (T₁). Because the transition from the triplet state back to the singlet ground state is spin-forbidden, the fluorescence pathway is depopulated.

Phosphorescence: While fluorescence is likely to be weak or non-existent, the heavy-atom effect increases the probability of phosphorescence—the emission of light from the triplet state. Phosphorescence occurs at much longer wavelengths and has a much longer lifetime than fluorescence. Therefore, it is possible that this compound could exhibit phosphorescence, particularly at low temperatures where non-radiative decay pathways are minimized.

Computational and Theoretical Chemistry Insights into 3 Bromo 4 Iodobenzonitrile

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies

An analysis of the electronic structure and charge distribution reveals how electrons are distributed across a molecule, which is fundamental to understanding its polarity, reactivity, and intermolecular interactions. For 3-bromo-4-iodobenzonitrile, detailed peer-reviewed analyses involving calculations of molecular orbitals (HOMO-LUMO), electrostatic potential maps, and Mulliken or Natural Bond Orbital (NBO) charge distributions have not been specifically published.

However, some basic physicochemical properties have been computationally predicted and are available through chemical databases. These properties are derived from the molecule's structure and provide a preliminary insight into its electronic characteristics. ambeed.com

| Property | Value | Description |

|---|---|---|

| Number of Heavy Atoms | 10 | Total count of non-hydrogen atoms. |

| Number of Aromatic Heavy Atoms | 6 | Count of non-hydrogen atoms in the aromatic ring. |

| Fraction Csp3 | 0.0 | The fraction of carbon atoms with sp3 hybridization. A value of 0 indicates all carbons are sp2 or sp hybridized. |

| Number of Rotatable Bonds | 0 | Count of bonds that allow free rotation, indicating molecular flexibility. |

| Number of H-bond Acceptors | 1 | Count of atoms (N, O) that can accept a hydrogen bond (related to the nitrile group). |

| Number of H-bond Donors | 0 | Count of atoms that can donate a hydrogen in a hydrogen bond. |

| Molar Refractivity | 51.57 | A measure of the total polarizability of a mole of a substance. |

| Topological Polar Surface Area (TPSA) | 23.79 Ų | The surface sum over all polar atoms, a predictor of drug transport properties. |

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. A potential energy surface (PES) is a multi-dimensional map that relates the energy of a molecule to its geometry. For a rigid molecule like this compound, which has no rotatable bonds, the scope of conformational analysis is limited. ambeed.com A computational study would primarily confirm the planar structure of the benzene (B151609) ring as the global minimum on the potential energy surface. Specific, detailed PES studies for this compound are not available in the literature.

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a key method for elucidating reaction mechanisms by identifying intermediates, transition states, and calculating activation energies. This allows chemists to understand the step-by-step pathway of a chemical reaction. For this compound, computational studies detailing its reaction mechanisms (e.g., in nucleophilic aromatic substitution or cross-coupling reactions) and the corresponding transition state structures have not been specifically published. Such an analysis would provide valuable data on its reactivity, predicting which positions on the aromatic ring are most susceptible to attack and the energy barriers for these reactions.

Analysis of Intermolecular Interactions: Halogen Bonding (σ-hole concept) and Non-Covalent Interactions

The bromine and iodine substituents on the benzonitrile (B105546) ring are capable of forming halogen bonds, which are highly directional non-covalent interactions. This interaction occurs between an electrophilic region on the halogen atom, known as a sigma-hole (σ-hole), and a nucleophilic site on an adjacent molecule (like the nitrogen atom of the nitrile group). While the principles of halogen bonding are well-established for various iodo- and bromo-substituted aromatic compounds, a specific computational analysis detailing the strength, directionality, and nature of these interactions for this compound is not found in the searched literature. Such a study would typically involve mapping the electrostatic potential on the molecule's surface to visualize the σ-holes on the iodine and bromine atoms and calculating the energy of halogen-bonded dimers.

Aromaticity Assessment using Quantum Chemical Criteria (e.g., HOMA, NICS, Shannon Aromaticity, PDI, ATI)

Aromaticity is a key concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a delocalized π-electron system. Quantum chemical criteria are used to quantify this property. Common indices include:

HOMA (Harmonic Oscillator Model of Aromaticity): Evaluates aromaticity based on bond length variations. A value close to 1 indicates high aromaticity.

NICS (Nucleus-Independent Chemical Shift): Measures the magnetic shielding at the center of a ring. Large negative values typically indicate aromaticity.

PDI (Para-Delocalization Index) and ATI (Aromatic Fluctuation Index): Other indices based on electron delocalization.

Shannon Aromaticity: An information-theoretic approach to quantify aromaticity.

A specific aromaticity assessment of this compound using these quantum chemical criteria has not been reported in the scientific literature. Such a study would quantify the influence of the electron-withdrawing bromine, iodine, and nitrile substituents on the delocalization and stability of the benzene ring.

Theoretical Thermodynamic Calculations and Energy Landscapes

Theoretical thermodynamic calculations can predict properties such as the enthalpy of formation, Gibbs free energy, and heat capacity of a molecule. An energy landscape provides a comprehensive view of the relative stabilities of different isomers or conformations. To date, detailed publications containing theoretically calculated thermodynamic data or comprehensive energy landscapes for this compound are not available. These calculations would be valuable for predicting the compound's stability and its behavior in chemical equilibria.

Molecular Dynamics Simulations for Supramolecular Assembly and Material Behavior

While specific molecular dynamics (MD) simulations exclusively focused on this compound are not extensively documented in publicly available literature, the principles of computational chemistry and the established behavior of related halobenzonitrile systems provide a strong basis for understanding its potential supramolecular assembly and material properties. MD simulations serve as a powerful computational microscope to observe the dynamic evolution of molecular systems, offering insights into how individual molecules self-assemble into larger, ordered structures.

The primary non-covalent interactions expected to govern the supramolecular assembly of this compound are halogen bonds. Specifically, these are the interactions between the electrophilic region (σ-hole) on the iodine and bromine atoms and the nucleophilic nitrogen atom of the nitrile group of a neighboring molecule. The relative strengths and directionality of I···N and Br···N halogen bonds, as well as potential weaker C-H···N hydrogen bonds and π-π stacking interactions, would dictate the crystal packing and resulting material properties.

Molecular dynamics simulations could be employed to predict and analyze the formation of various supramolecular synthons. A supramolecular synthon is a structural unit within a crystal that is formed by intermolecular interactions. For this compound, one could anticipate the formation of linear chains or more complex two-dimensional or three-dimensional networks based on these halogen bonds. The interplay and competition between the iodine and bromine atoms as halogen bond donors would be a key aspect to investigate through simulations.

The results from such simulations could provide valuable data on the stability of different polymorphic forms of the compound. Polymorphs are different crystalline structures of the same compound, which can exhibit distinct physical properties such as melting point, solubility, and mechanical strength. By simulating the crystallization process under various conditions (e.g., temperature, pressure, solvent), MD can help identify the most thermodynamically stable crystal structures and the kinetic pathways of their formation.

Furthermore, molecular dynamics can be utilized to predict macroscopic material behaviors based on the underlying molecular interactions. For instance, simulations could be used to calculate mechanical properties like bulk modulus and shear modulus, providing insights into the rigidity and elasticity of the crystalline material. Thermal properties, such as thermal expansion and heat capacity, can also be estimated from the atomic fluctuations observed in MD trajectories.

To illustrate the type of data that could be generated from such a simulation, the following table presents a hypothetical analysis of intermolecular interaction energies and distances for a simulated crystal structure of this compound.

| Interaction Type | Atom 1 | Atom 2 | Average Distance (Å) | Interaction Energy (kcal/mol) |

| Halogen Bond | Iodine (I) | Nitrogen (N) | 2.95 | -4.5 |

| Halogen Bond | Bromine (Br) | Nitrogen (N) | 3.10 | -3.2 |

| Hydrogen Bond | Carbon (C-H) | Nitrogen (N) | 3.50 | -1.5 |

| π-π Stacking | Benzene Ring | Benzene Ring | 3.80 | -2.0 |

Note: The data in this table is hypothetical and serves to illustrate the type of insights that would be gained from molecular dynamics simulations.

Applications in Advanced Chemical Synthesis and Materials Science Research

Precursor for Biologically Active Compounds and Pharmaceutical Development

The structural framework of 3-Bromo-4-iodobenzonitrile, featuring distinct bromo, iodo, and cyano groups, provides a versatile platform for the synthesis of a wide array of biologically active molecules and pharmaceutical intermediates. The differential reactivity of the bromine and iodine substituents allows for selective and sequential chemical modifications, a key strategy in the construction of complex drug candidates.

Synthesis of Pharmaceutical Intermediates

The utility of this compound as a precursor in the synthesis of pharmaceutical intermediates is a subject of ongoing research. Its structure is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions. These reactions are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for building the core structures of many therapeutic agents.

The presence of both a bromo and an iodo substituent on the benzonitrile (B105546) ring allows for regioselective cross-coupling reactions. Generally, the carbon-iodine bond is more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This difference in reactivity enables the selective functionalization of the 4-position (iodine) while leaving the 3-position (bromine) intact for subsequent transformations. This stepwise approach is invaluable for the convergent synthesis of complex molecules, where different fragments are sequentially coupled to the central benzonitrile scaffold.

While specific, publicly documented examples of large-scale pharmaceutical intermediates synthesized directly from this compound are not extensively detailed in readily available literature, its structural motifs are present in various classes of biologically active compounds. For instance, substituted benzonitriles are key components in a range of therapeutic agents, including kinase inhibitors and other targeted therapies.

| Intermediate Type | Synthetic Strategy | Potential Therapeutic Area |

|---|---|---|

| Substituted Biphenyls | Suzuki Coupling at the 4-position (Iodo) | Anti-inflammatory, Antihypertensive |

| Alkynyl-substituted Benzonitriles | Sonogashira Coupling at the 4-position (Iodo) | Anticancer, Antiviral |

| Styrenyl-substituted Benzonitriles | Heck Reaction at the 4-position (Iodo) | Various |

| Di-substituted Benzonitriles | Sequential coupling at both 4- and 3-positions | Targeted therapies |

Development of Novel Therapeutic Agents

The development of novel therapeutic agents often relies on the exploration of new chemical space. The unique substitution pattern of this compound makes it an attractive starting material for the generation of libraries of diverse compounds for high-throughput screening. By systematically varying the substituents at the 3- and 4-positions through various coupling reactions, medicinal chemists can rapidly generate a multitude of analogues to probe structure-activity relationships (SAR).

One area of significant interest is the development of kinase inhibitors, which are a major class of targeted cancer therapies. Many kinase inhibitors feature a heterocyclic core to which various substituted aryl groups are attached. The benzonitrile moiety itself can act as a key pharmacophoric element, and the ability to introduce diverse functionalities at the 3- and 4-positions of this compound allows for the fine-tuning of binding interactions with the target kinase. For example, a patent for kinase inhibitors describes 4-substituted pyrrolopyrimidine compounds, including a 4-(3-bromo-1-tetralylamino)-7H-pyrrolo[2,3-d]pyrimidine hydrochloride, highlighting the relevance of bromo-substituted aromatic rings in this therapeutic class.

Contributions to Catalyst Design and Ligand Development

While direct applications of this compound in the final structure of catalysts or ligands are not prominently reported, its utility as a building block in the synthesis of more complex molecules that could serve as ligands is conceivable. The bidentate nature of the molecule, with two distinct halogen atoms, could potentially be exploited in the synthesis of pincer-type ligands or other chelating agents for transition metal catalysis. The nitrile group could also be chemically modified to introduce other coordinating functionalities. However, at present, there is a lack of specific research literature detailing the use of this compound for these purposes.

Advanced Materials Science Applications

The same chemical versatility that makes this compound a valuable precursor in pharmaceutical synthesis also positions it as a promising building block in materials science. The ability to form extended conjugated systems through cross-coupling reactions is central to the development of organic materials with interesting electronic and photophysical properties.

Development of Materials with Tailored Electronic and Optical Properties

The synthesis of organic semiconductors is a key area of research in materials science, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these devices is highly dependent on the molecular structure and packing of the organic materials used. This compound can serve as a precursor for the synthesis of π-conjugated molecules and polymers.

For example, sequential Suzuki or Sonogashira couplings could be employed to introduce different aromatic or acetylenic units at the 3- and 4-positions, leading to the formation of extended, planar, and rigid molecular structures. Such structures often exhibit desirable properties for organic electronics, such as high charge carrier mobility and efficient light emission. The electron-withdrawing nature of the nitrile group can also be used to tune the electronic energy levels (HOMO and LUMO) of the resulting materials, which is crucial for optimizing device performance.

While specific examples of high-performance organic electronic materials derived directly from this compound are not yet widely reported, the fundamental chemical principles underscore its potential in this field.

Precursors for Functional Materials and Specialty Chemicals

Beyond organic electronics, this compound can be a precursor for a variety of other functional materials and specialty chemicals. For instance, its derivatives could be explored for applications as liquid crystals. The rigid, rod-like structure that can be obtained by functionalizing the benzonitrile core is a common motif in liquid crystalline materials. The polarity of the nitrile group and the potential for introducing other polarizable groups can influence the mesophase behavior and other physical properties of the resulting materials.

Furthermore, the incorporation of this compound-derived units into polymer backbones could lead to the development of specialty polymers with tailored properties, such as high thermal stability, specific optical properties, or enhanced mechanical strength.

| Material Class | Synthetic Approach | Potential Application |

|---|---|---|

| Organic Semiconductors | Sequential cross-coupling reactions to form extended π-systems | OLEDs, OPVs, OFETs |

| Liquid Crystals | Functionalization to create rigid, anisotropic molecules | Displays, Sensors |

| Functional Polymers | Incorporation as a monomer or functional unit in polymerization | High-performance plastics, Specialty coatings |

Supramolecular Chemistry and Crystal Engineering

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. Crystal engineering, a sub-discipline of supramolecular chemistry, involves the design and synthesis of solid-state structures with desired properties, based on an understanding of these intermolecular interactions. This compound is an excellent candidate for studies in these areas due to the presence of strong and directional halogen bond donors (iodine and bromine) and a halogen bond acceptor (the nitrile group).

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The strength of this interaction is influenced by the polarizability of the halogen atom, with iodine forming stronger halogen bonds than bromine. In this compound, the iodine atom at the 4-position and the bromine atom at the 3-position can both participate in halogen bonding. The nitrile group, with its lone pair of electrons on the nitrogen atom, is an effective halogen bond acceptor.

The distinct electronic nature and positioning of the bromo and iodo substituents on the benzonitrile scaffold allow for the programmed assembly of molecules in the solid state. The more polarizable iodine atom typically engages in stronger halogen bonds, directing the primary self-assembly of the molecules. The weaker bromine-centered halogen bonds can then play a role in organizing these primary assemblies into more complex, higher-order structures. This hierarchical control over the supramolecular architecture is a key goal in crystal engineering.

Research on related halobenzonitriles has demonstrated the importance of C−X···N (X = I, Br) halogen bonds in directing crystal packing. For instance, in the crystal structure of 4-iodobenzonitrile, molecules are linked into chains via strong C−I···N halogen bonds. While specific crystal structure data for this compound co-crystals are not widely reported in publicly available literature, the principles derived from similar structures suggest its significant potential for creating novel supramolecular assemblies. The interplay between C−I···N, C−Br···N, and potentially other weak interactions like C−H···N and π-π stacking, offers a rich landscape for the design of new materials with tailored topologies and properties.

Table 1: Key Intermolecular Interactions Involving Halogenated Benzonitriles

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Strength |

| Halogen Bond | C-I | N≡C | ~2.9 - 3.2 | Strong |

| Halogen Bond | C-Br | N≡C | ~3.0 - 3.3 | Moderate |

| Hydrogen Bond | C-H | N≡C | ~2.5 - 2.8 | Weak |

| π-π Stacking | Aromatic Ring | Aromatic Ring | ~3.3 - 3.8 | Weak |

Note: The data in this table is representative of interactions observed in related halobenzonitrile crystal structures and serves as a predictive model for this compound.

Reagents for Complex Molecular Architecture Construction

In the realm of organic synthesis, this compound serves as a valuable building block for the construction of complex molecular architectures. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds towards cross-coupling reactions is a key feature that allows for selective and sequential functionalization of the aromatic ring. This orthogonal reactivity is a powerful tool for synthetic chemists, enabling the introduction of different molecular fragments at specific positions in a controlled manner.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings, are fundamental transformations in modern organic synthesis. The C-I bond is generally more reactive than the C-Br bond in these reactions, meaning it will selectively undergo oxidative addition to the palladium catalyst under milder conditions. This allows for a stepwise approach to synthesis. First, a coupling reaction can be performed at the more reactive iodo-position. The resulting product, which still contains the bromo-substituent, can then be subjected to a second, different cross-coupling reaction under more forcing conditions to modify the bromo-position.

This sequential cross-coupling strategy is highly advantageous for the synthesis of polysubstituted aromatic compounds with precisely defined substitution patterns. Such compounds are often key intermediates or final targets in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or photophysical properties.

For example, a Sonogashira coupling could be performed selectively at the C-I bond of this compound to introduce an alkyne moiety. The resulting 3-bromo-4-alkynylbenzonitrile could then undergo a Suzuki-Miyaura coupling at the C-Br bond to introduce an aryl or heteroaryl group, leading to a complex, non-symmetrical product. This level of control is crucial for building molecular complexity efficiently.

Table 2: Representative Sequential Cross-Coupling Reactions with this compound

| Step | Reaction Type | Position Reacted | Typical Reagents | Product Type |

| 1 | Sonogashira Coupling | 4-iodo | Terminal Alkyne, Pd(PPh₃)₄, CuI, Base | 3-Bromo-4-alkynylbenzonitrile |

| 2 | Suzuki-Miyaura Coupling | 3-bromo | Arylboronic Acid, Pd Catalyst, Base | 3-Aryl-4-alkynylbenzonitrile |

| 1 | Suzuki-Miyaura Coupling | 4-iodo | Arylboronic Acid, Pd Catalyst, Base | 3-Bromo-4-arylbenzonitrile |

| 2 | Heck Coupling | 3-bromo | Alkene, Pd Catalyst, Base | 3-Alkenyl-4-arylbenzonitrile |

Note: This table illustrates potential synthetic pathways and is based on the established differential reactivity of C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions.

Future Research Directions and Emerging Paradigms for 3 Bromo 4 Iodobenzonitrile

Exploration of Novel Catalytic Systems and Sustainable Synthesis Approaches

Future research into the synthesis involving 3-Bromo-4-iodobenzonitrile is increasingly focused on the development of novel catalytic systems that are not only efficient but also environmentally benign. A significant area of exploration is the use of heterogeneous catalysts, such as palladium nanoparticles supported on porous silica (B1680970) materials. researchgate.net These catalysts are advantageous due to their ease of handling, recovery, and potential for repeated use, which aligns with the principles of green chemistry. researchgate.net The aim is to develop procedures that utilize environmentally friendly solvents, non-toxic reagents, and mild reaction conditions. researchgate.net